molecular formula C16H6F6 B14049685 1-Fluoro-3-(perfluorophenyl)naphthalene

1-Fluoro-3-(perfluorophenyl)naphthalene

Katalognummer: B14049685
Molekulargewicht: 312.21 g/mol
InChI-Schlüssel: LCZXXMWLSQNTMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-3-(perfluorophenyl)naphthalene is an organofluorine compound with the molecular formula C16H6F6 and a molecular weight of 312.21 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another by a perfluorophenyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Fluoro-3-(perfluorophenyl)naphthalene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Fluoro-3-(perfluorophenyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and various fluorinating agents. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism by which 1-Fluoro-3-(perfluorophenyl)naphthalene exerts its effects involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in specific chemical reactions. The perfluorophenyl group further contributes to its unique properties, enabling interactions with electron-deficient or electron-rich species .

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-3-(perfluorophenyl)naphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications.

Eigenschaften

Molekularformel

C16H6F6

Molekulargewicht

312.21 g/mol

IUPAC-Name

1-fluoro-3-(2,3,4,5,6-pentafluorophenyl)naphthalene

InChI

InChI=1S/C16H6F6/c17-10-6-8(5-7-3-1-2-4-9(7)10)11-12(18)14(20)16(22)15(21)13(11)19/h1-6H

InChI-Schlüssel

LCZXXMWLSQNTMR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C3=C(C(=C(C(=C3F)F)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.